Cyanopeptolin S -

Cyanopeptolin S

Catalog Number: EVT-1594225
CAS Number:
Molecular Formula: C40H63N9O14S
Molecular Weight: 926 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyanopeptolin S is a cyclodepsipeptide.
Source

Cyanopeptolins, including Cyanopeptolin S, are typically isolated from cyanobacterial species. Notably, strains of the genus Planktothrix have been identified as significant producers of these peptides. For instance, research has shown that Planktothrix agardhii can produce cyanopeptolins through non-ribosomal peptide synthetase pathways, which play a crucial role in the biosynthesis of these compounds .

Classification

Cyanopeptolin S is classified under cyclic peptides and is part of a broader category of natural products known as secondary metabolites. These compounds often exhibit bioactive properties and have been studied for their potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Cyanopeptolin S involves complex biosynthetic pathways typical of non-ribosomal peptide synthesis. This process is facilitated by non-ribosomal peptide synthetases, which catalyze the assembly of amino acids into peptide chains without the involvement of ribosomes.

Technical Details

The biosynthesis begins with the activation of amino acids, which are then linked together through a series of enzymatic reactions. The specific gene clusters responsible for synthesizing cyanopeptolins have been identified in cyanobacterial genomes, revealing insights into their evolutionary adaptations and metabolic capabilities . Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to elucidate the structure and confirm the identity of synthesized compounds .

Molecular Structure Analysis

Structure

Cyanopeptolin S has a complex cyclic structure characterized by a series of amino acid residues linked via peptide bonds. The specific arrangement and types of amino acids contribute to its unique properties and biological activities.

Data

The molecular formula for Cyanopeptolin S is typically represented as CnHmNpOqC_{n}H_{m}N_{p}O_{q}, where nn, mm, pp, and qq denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. Detailed structural analysis often reveals specific functional groups that play critical roles in its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

Cyanopeptolin S undergoes various chemical reactions that are characteristic of cyclic peptides. These include hydrolysis, oxidation, and interactions with other biomolecules.

Technical Details

The stability of Cyanopeptolin S can be influenced by environmental factors such as pH and temperature. Additionally, its reactivity can be assessed using techniques like high-performance liquid chromatography coupled with mass spectrometry to monitor reaction products .

Mechanism of Action

Process

The mechanism of action for Cyanopeptolin S involves its interaction with specific biological targets within cells. This interaction may lead to modulation of cellular pathways or inhibition of certain enzymes.

Data

Research indicates that cyanopeptolins can exhibit antimicrobial properties by disrupting cellular processes in target organisms . The precise molecular interactions often require extensive study using biochemical assays to elucidate their effects on cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

Cyanopeptolin S typically appears as a solid or semi-solid substance at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents like methanol or water.

Chemical Properties

The chemical stability of Cyanopeptolin S can be influenced by factors such as light exposure and temperature. Its reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions.

Relevant data includes:

  • Molecular Weight: Approximately 1,138 Da
  • Solubility: Soluble in methanol and water
  • Stability: Sensitive to extreme pH conditions .
Applications

Scientific Uses

Cyanopeptolin S has potential applications in various scientific domains:

  • Pharmacology: Investigated for antimicrobial properties against pathogenic bacteria.
  • Biotechnology: Explored for use in developing new antibiotics or therapeutic agents.
  • Environmental Science: Studied for its role in ecological interactions within aquatic systems dominated by cyanobacteria.

Research continues to explore the full range of applications for Cyanopeptolin S, highlighting its significance within both natural product chemistry and applied sciences .

Introduction to Cyanopeptolin S in the Context of Cyanobacterial Peptides

Historical Discovery and Taxonomic Origins of Cyanopeptolin-Class Metabolites

The cyanopeptolin class was first identified in the early 1990s through chemical investigations of Microcystis sp. PCC 7806, which yielded the prototypical compounds cyanopeptolins A-D [5]. These initial discoveries revealed the core structural framework comprising the Ahp-containing cyclic hexapeptide and variable exocyclic moieties. Subsequent research expanded the known taxonomic range of cyanopeptolin producers to include phylogenetically diverse genera such as Planktothrix, Nostoc, Anabaena, and Oscillatoria [1] [8] [9]. The discovery timeline highlights key milestones:

  • 1993-1995: Initial characterization of cyanopeptolins A-D from Microcystis [5]
  • Early 2000s: Identification of oscillapeptins from Planktothrix and nostopeptins from Nostoc species, expanding structural diversity [1] [9]
  • 2008: Genomic evidence for horizontal gene transfer of cyanopeptolin synthetase between geographically isolated Planktothrix strains [1]
  • 2010s-Present: Documentation of >227 cyanopeptolin-type structures across 15+ cyanobacterial genera [3] [8]

Cyanopeptolin S was first characterized from Norwegian isolates of Planktothrix agardhii (formerly Oscillatoria agardhii) and subsequently identified in Japanese strains of Planktothrix NIES 205, demonstrating its widespread geographic distribution [1] [8]. Its taxonomic distribution spans multiple cyanobacterial orders, with particularly high structural diversity observed in bloom-forming genera like Planktothrix and Microcystis [8] [9]. The compound's consistent association with specific genetic markers (16S rRNA, ntcA, and cpcBA intergenic spacer regions) in geographically isolated strains suggests an evolutionarily conserved biosynthetic pathway with ancient origins [1].

Table 1: Structural Characteristics of Key Cyanopeptolin-Class Metabolites

CompoundProducing OrganismMolecular Mass (Da)Distinctive Structural Features
Cyanopeptolin SPlanktothrix agardhii1138Sulfated glyceric acid moiety
Oscillapeptin EPlanktothrix NIES 2051138Epimerized Htyr, sulfated glyceric acid
Cyanopeptolin 1138Planktothrix NIVA CYA 1161138Non-epimerized Htyr, sulfated glyceric acid
Nostopeptin BN920Nostoc sp.921Acetylated glutamine, Ahp-Phe sequence
Micropeptin K139Microcystis aeruginosa1074Chlorinated tyrosine, Adda-like side chain

Role of Cyanopeptolin S in Non-Ribosomal Peptide Synthetase (NRPS) Research

Cyanopeptolin S biosynthesis occurs through a non-ribosomal peptide synthetase (NRPS) pathway encoded by the oci (oscillapeptin) gene cluster in Planktothrix species [1]. This 30-kb gene cluster contains seven NRPS modules complemented by specialized tailoring domains that confer structural specificity:

  • Glyceric acid (GA) activation domain: Responsible for incorporating the glyceric acid unit
  • Sulfotransferase (S) domain: Catalyzes sulfation of the glyceric acid moiety
  • Epimerase (E) domain: Present in select strains, converts L-Htyr to D-Htyr at position 3

The genomic architecture of cyanopeptolin S synthetase reveals remarkable evolutionary dynamics. Comparative analysis of the oci cluster between Norwegian (Planktothrix NIVA CYA 116) and Japanese (Planktothrix NIES 205) strains shows 93% nucleotide sequence identity, yet with critical functional differences [1]. The Japanese strain possesses an additional epimerase domain between T2 and C2 domains that converts L-Htyr to D-Htyr, explaining the stereochemical differences observed in oscillapeptin E production [1]. This domain arrangement demonstrates the module exchange capability of NRPS systems, where recombination events can introduce functional modifications without disrupting the core catalytic activities.

Table 2: Comparative Genomics of Cyanopeptolin Synthetase Clusters

Gene ClusterHost StrainNRPS ModulesTailoring DomainsNotable Features
oci (cyanopeptolin S-type)Planktothrix NIVA CYA 1167GA, SSulfated glyceric acid incorporation
205-oci (oscillapeptin)Planktothrix NIES 2057GA, S, EEpimerase domain for D-amino acid production
mcnMicrocystis NIVA-CYA 172/57F, HFormyl transferase and halogenase domains
apdAnabaena 907F, HFormyl transferase and halogenase domains
cpn (crocapeptin)Chondromyces crocatus7Ahp-converting enzymesBacterial homologue in myxobacteria

Evolutionary analyses indicate that both purifying selection and positive selection operate on cyanopeptolin synthetases. While the core catalytic domains show strong conservation (Ka/Ks <1), regions surrounding the epimerase insertion exhibit elevated substitution rates (Ka/Ks >1), suggesting adaptive evolution of stereochemical control elements [1]. This finding positions cyanopeptolin S as a model system for studying domain recruitment in NRPS evolution. Furthermore, phylogenetic evidence suggests horizontal transfer of cyanopeptolin synthetase genes between geographically isolated Planktothrix populations, challenging previous assumptions about vertical inheritance of secondary metabolite pathways [1] [9]. The discovery of cyanopeptolin-type peptides in actinobacteria (Streptomyces olivochromogenes) provides additional evidence for horizontal gene transfer events spanning diverse bacterial phyla [7].

Significance of Cyanopeptolin S in Bioprospecting and Enzyme Inhibition Studies

Cyanopeptolin S exhibits potent and selective inhibition of serine proteases, particularly chymotrypsin, through a unique mechanism involving its cyclic depsipeptide scaffold. The compound's bioactivity profile demonstrates the critical structure-activity relationships within the cyanopeptolin family:

  • Amino acid at position 2: Dictates protease specificity (arginine→trypsin inhibition; tyrosine→chymotrypsin inhibition)
  • Sulfated glyceric acid: Enhances binding affinity through electrostatic interactions
  • Cyclic structure: Provides rigidity for effective active site occlusion

Comparative studies show cyanopeptolin S and its tyrosine-containing analogues inhibit chymotrypsin at IC₅₀ values of approximately 0.26 μM, while exhibiting 10-fold lower activity against trypsin (IC₅₀ ~3.1-3.8 μM) and negligible effects on thrombin, elastase, or protein phosphatases [2] [10]. This selectivity profile positions cyanopeptolin S as a valuable pharmacological tool for studying chymotrypsin-mediated processes. Unlike some cyanobacterial protease inhibitors that undergo degradation during bioassays, cyanopeptolin S demonstrates remarkable structural stability in enzymatic environments, enhancing its utility in biochemical applications [2] [10].

Table 3: Enzyme Inhibition Profiles of Cyanopeptolin Variants

PeptideTrypsin IC₅₀ (μM)Chymotrypsin IC₅₀ (μM)Elastase IC₅₀ (μM)Critical Residue Position 2
Cyanopeptolin S>100.26>10Tyrosine
CP985 (Arg²)0.243.1>10Arginine
CP962 (Arg²)0.263.8>10Arginine
Nostopeptin BN920>100.11>10Glutamine
Micropeptin KR4780.005>10>10Arginine

In ecological contexts, cyanopeptolin S functions as a chemical defense compound in producer organisms. Research on Planktothrix blooms indicates cyanopeptolin S constitutes up to 0.1-1% of cellular dry weight during bloom events, reaching environmental concentrations sufficient to inhibit digestive proteases in zooplankton grazers like Daphnia magna [8] [9]. This allelopathic function provides a competitive advantage to cyanopeptolin-producing strains, supporting the "niche construction" hypothesis where bioactive metabolite production enables resource monopolization in aquatic ecosystems [9]. The compound's ecological significance extends to microbial interactions, with evidence suggesting interference with bacterial proteases in the phycosphere [8] [9].

From a biotechnological perspective, cyanopeptolin S serves as a lead structure for developing protease-targeted therapeutics. Its stability, selectivity, and potency against chymotrypsin-like proteases make it particularly relevant for investigating metabolic disorders involving chymotrypsin hyperactivity. Current research focuses on structural optimization through:

  • Side chain modifications to enhance selectivity
  • Stereochemical adjustments to improve pharmacokinetics
  • Rational design of simplified analogues retaining core pharmacophores

The compound's biosynthetic versatility enables generation of structural diversity through genetic engineering of the oci cluster, particularly through modification of adenylation domain specificity and tailoring enzyme expression [1] [6]. This positions cyanopeptolin S as a valuable model system for combinatorial biosynthesis approaches to novel protease inhibitors.

Properties

Product Name

Cyanopeptolin S

IUPAC Name

[3-[[5-benzyl-2,8-di(butan-2-yl)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate

Molecular Formula

C40H63N9O14S

Molecular Weight

926 g/mol

InChI

InChI=1S/C40H63N9O14S/c1-7-21(3)30-39(58)63-23(5)31(47-35(54)28(50)20-62-64(59,60)61)36(55)44-25(15-12-18-43-40(41)42)33(52)45-26-16-17-29(51)49(37(26)56)32(22(4)8-2)38(57)48(6)27(34(53)46-30)19-24-13-10-9-11-14-24/h9-11,13-14,21-23,25-32,50-51H,7-8,12,15-20H2,1-6H3,(H,44,55)(H,45,52)(H,46,53)(H,47,54)(H4,41,42,43)(H,59,60,61)

InChI Key

LQLBUPVHKUILGJ-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C

Synonyms

cyanopeptolin S

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C

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